N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15887925
InChI: InChI=1S/C23H23N3/c1-3-25-22-13-9-8-12-20(22)21-16-18(14-15-23(21)25)17-24-26(4-2)19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3/b24-17-
SMILES:
Molecular Formula: C23H23N3
Molecular Weight: 341.4 g/mol

N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline

CAS No.:

Cat. No.: VC15887925

Molecular Formula: C23H23N3

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline -

Specification

Molecular Formula C23H23N3
Molecular Weight 341.4 g/mol
IUPAC Name N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline
Standard InChI InChI=1S/C23H23N3/c1-3-25-22-13-9-8-12-20(22)21-16-18(14-15-23(21)25)17-24-26(4-2)19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3/b24-17-
Standard InChI Key IPCPWEQNRXADBE-ULJHMMPZSA-N
Isomeric SMILES CCN1C2=C(C=C(C=C2)/C=N\N(CC)C3=CC=CC=C3)C4=CC=CC=C41
Canonical SMILES CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3)C4=CC=CC=C41

Introduction

Chemical Identification and Structural Elucidation

N-Ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline (CAS 119017-10-6) is a carbazole-based Schiff base with the molecular formula C₂₄H₂₄N₃ and a molecular weight of 354.47 g/mol. Its IUPAC name systematically describes the core structure: a 9-ethylcarbazole scaffold substituted at the 3-position with a methylideneamino (–N=CH–) group, which is further linked to an N-ethylaniline moiety. The (Z) configuration indicates the spatial arrangement of the imine bond, distinguishing it from the (E) isomer commonly observed in related compounds .

Crystallographic and Stereochemical Features

While direct crystallographic data for this compound remains unpublished, analogous structures such as N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline (Fig. 1a) reveal planar carbazole systems with bond lengths of 1.34–1.42 Å for the imine linkage . The (Z) configuration in the target compound likely induces steric interactions between the ethyl group on the aniline nitrogen and the carbazole ring, influencing packing efficiency. In related Schiff bases, C–H⋯π interactions between aromatic protons and carbazole rings stabilize crystal lattices , a feature expected to persist in this derivative.

Table 1: Key Identifiers of N-Ethyl-N-[(Z)-(9-Ethylcarbazol-3-yl)methylideneamino]aniline

PropertyValueSource
Molecular FormulaC₂₄H₂₄N₃
Molecular Weight354.47 g/mol
CAS Registry Number119017-10-6
Configuration(Z)
Synthetic Yield (Typical)60–75% (estimated from )

Synthesis and Characterization

Synthetic Methodology

The compound is synthesized via a condensation reaction between 9-ethylcarbazole-3-carbaldehyde and N-ethylaniline under acidic or thermal conditions, following protocols established for analogous Schiff bases . In a representative procedure:

  • 9-Ethylcarbazole-3-carbaldehyde (1.0 equiv) and N-ethylaniline (1.2 equiv) are refluxed in ethanol for 2–4 hours .

  • The reaction progress is monitored by TLC or HPLC until aldehyde consumption.

  • The product is crystallized via slow evaporation from tetrahydrofuran (THF), yielding yellow crystals .

Optimization Considerations

  • Solvent Choice: Ethanol balances reactivity and solubility, while THF enhances crystal quality .

  • Catalysis: Acetic acid (5 mol%) accelerates imine formation by protonating the aldehyde carbonyl .

  • Stereoselectivity: The (Z) isomer predominates under kinetic control, though isomerization may occur at elevated temperatures .

Spectroscopic Characterization

While explicit spectral data for this compound is limited, inferences from related structures include:

  • ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), imine proton (δ 8.4–8.6 ppm), ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.6–4.0 ppm for N–CH₂) .

  • IR Spectroscopy: Stretching vibrations for C=N (1620–1640 cm⁻¹), C–H aromatic (3050–3100 cm⁻¹) .

Physicochemical Properties and Stability

Thermal Behavior

The compound exhibits a melting point >400 K, consistent with carbazole derivatives’ high thermal stability . Thermogravimetric analysis (TGA) of analogous Schiff bases shows decomposition onset at 470–500 K, suggesting comparable robustness .

Solubility and Reactivity

  • Solubility: Moderately soluble in THF, DMF, and chlorinated solvents; poorly soluble in water (<1 mg/mL).

  • Photostability: The conjugated π-system may undergo [2+2] cycloaddition under UV light, necessitating storage in amber vials .

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